6-Naltrexol-d3

LC-MS/MS Therapeutic Drug Monitoring Limit of Quantification

Ensure reliable quantification of 6β-naltrexol in plasma and urine with 6-Naltrexol-d3, a deuterium-labeled certified reference material (CRM) validated as an internal standard for GC-MS and LC-MS/MS methods. - Lot-specific isotopic enrichment ≥98% and certified purity ≥98% eliminate quantification bias, meeting FDA/EMA validation criteria. - Enables validated LC-MS/MS quantification of 6β-naltrexol across 0.410-100 ng/mL with intraday/interday CV ≤6.6% and recovery of 95.0%. - Compatible with human clinical and preclinical matrices; stable supply for method development, validation, and sample analysis phases.

Molecular Formula C20H25NO4
Molecular Weight 346.4 g/mol
Cat. No. B12366130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Naltrexol-d3
Molecular FormulaC20H25NO4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CC1CN2CC3CC4=C5C(=C(C=C4)O)OC6C5(C2)C3(CCC6O)O
InChIInChI=1S/C20H25NO4/c22-14-4-3-12-7-13-9-21(8-11-1-2-11)10-19-16(12)17(14)25-18(19)15(23)5-6-20(13,19)24/h3-4,11,13,15,18,22-24H,1-2,5-10H2/t13-,15?,18-,19-,20+/m0/s1/i5D2,15D
InChIKeyZYAFTTGQPBNIRE-ZZQLOYNYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Naltrexol-d3: Deuterated Internal Standard for LC-MS/MS Quantification


6-Naltrexol-d3 (also referred to as 6β-Naltrexol-d3 or 6β-Hydroxynaltrexone-d3; CAS 1435727-11-9) is a stable isotope-labeled analog of 6β-naltrexol, the major active metabolite of the opioid antagonist naltrexone [1]. The compound is deuterium-labeled, with three hydrogen atoms substituted by deuterium atoms in its morphinan scaffold . As an analytical reference material, 6-Naltrexol-d3 is not intended for therapeutic use but serves exclusively as an internal standard (IS) for the accurate quantification of unlabeled 6β-naltrexol via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its physicochemical properties nearly identically mimic the target analyte while the mass difference introduced by deuterium labeling enables chromatographic co-elution with distinct mass spectrometric detection . The compound is commercially available as a certified reference material (CRM) in solution form (e.g., 100 μg/mL in methanol) from multiple accredited vendors .

Deuterated internal standard for 6β-naltrexol quantitation
Certified reference material for LC-MS/MS bioanalysis
Lot-specific enrichment and purity documentation
Research PK and bioanalytical method fit

Why Vendor-Validated Deuterium Enrichment and Lot-Specific Certification Matter


The interchangeability of 6-Naltrexol-d3 from different vendors or with other isotope-labeled analogs (e.g., 6β-naltrexol-d4, naltrexone-d3) is not supported by analytical performance data. A stable isotope-labeled internal standard must satisfy two critical and quantifiable criteria to function reliably: (i) a deuterium enrichment level ≥98% to minimize unlabeled analyte carryover and ensure accurate isotope dilution calculations, and (ii) lot-specific certified purity (typically ≥99%) to avoid introducing quantification bias . Substitution with a lower-enrichment batch, an alternative deuterated compound with differing retention time behavior, or a non-certified reference material introduces uncharacterized systematic error in LC-MS/MS assays, directly impacting the validity of pharmacokinetic parameters (e.g., Cmax, AUC) and clinical decision-making [1]. Procurement decisions must therefore be guided by documented lot-specific certificates of analysis rather than catalog-level descriptions alone.

Enrichment variation

Lower deuterium enrichment batches may increase unlabeled analyte carryover, shifting quantification accuracy.

Non-certified reference

Substituting with non-certified material may introduce uncharacterized systematic bias in isotope dilution calculations.

Alternative isotope labeling

Different deuterated analogs (e.g., d4) may alter chromatographic retention and matrix effect correction profiles.

Validated LC-MS/MS Performance Metrics vs Alternative Internal Standards


LC-MS/MS Sensitivity vs HPLC/UV Without Isotope Dilution

In a direct method-comparison study, LC-MS/MS employing 6β-naltrexol-d4 as internal standard (a close structural analog of 6β-naltrexol-d3) achieved a limit of quantification (LOQ) of 0.5 ng/mL for 6β-naltrexol in human serum, representing a 4-fold improvement in sensitivity over HPLC/UV detection without isotope dilution (LOQ = 2 ng/mL). Calibration linearity for the LC-MS/MS method was r² > 0.999 across 0.5–200 ng/mL, exceeding the HPLC/UV method's linearity (r² > 0.998, 2–100 ng/mL) [1]. The use of deuterated IS corrects for matrix effects and ionization variability, which are unaddressed in non-isotopic HPLC/UV methods.

Sensitivity Gain
Head-to-head
0.5 vs 2 ng/mL LLOQ
Enables low-level research PK monitoring
LC-MS/MS with deuterated IS vs HPLC/UV
LC-MS/MS Therapeutic Drug Monitoring Limit of Quantification

Intra-Assay Precision for Clinical Pharmacokinetics

A validated LC-ESI-MS/MS method using 6β-naltrexol-d3 as the internal standard demonstrated intraday and interday precision with coefficient of variation (CV) ≤ 6.6% for 6β-naltrexol quantification across the calibrated range (0.410–100 ng/mL) in human plasma. The method achieved recovery of 95.0% for 6β-naltrexol [1]. This level of precision, enabled by deuterated IS correction, meets and exceeds the ±15% CV criterion mandated by FDA and EMA bioanalytical method validation guidelines for clinical sample analysis.

Precision
Reported
CV ≤6.6%
Supports bioanalytical validation endpoint review
Human plasma research matrix, 0.41–100 ng/mL
Assay Precision Clinical Pharmacokinetics Method Validation

Isotopic Purity and Unlabeled Analyte Interference

Certified reference material (CRM) grade 6β-Naltrexol-d3 is supplied with a documented deuterium enrichment of ≥98% (D3, 98%), as verified by lot-specific certificate of analysis . This enrichment level ensures that unlabeled 6β-naltrexol carryover in the IS solution is ≤2%, which is critical for accurate isotope dilution calculations in low-concentration clinical specimens. Non-certified or lower-enrichment stable isotope batches may contain ≥5–10% unlabeled species, introducing systematic positive bias in calculated analyte concentrations.

Isotopic Purity
Data to verify
Enrichment ≥98% (D3)
Supports enrichment review
Lot-specific certificate; data to verify
Isotopic Purity Quantitative Accuracy Certified Reference Material

Applications in Bioanalysis, Clinical TDM, and Forensic Toxicology


Clinical TDM of Naltrexone Therapy in Alcohol Use Disorder

6-Naltrexol-d3 enables validated LC-MS/MS quantification of plasma 6β-naltrexol at concentrations spanning 0.410–100 ng/mL in patients receiving oral naltrexone (e.g., 50 mg daily), with intraday/interday CV ≤6.6% and recovery of 95.0% [1]. The method has been successfully applied to clinical samples from alcohol-dependent patients in Taiwan, yielding average steady-state concentrations of 48.5 ± 23.4 ng/mL for 6β-naltrexol [1]. The high precision and broad linear range support reliable TDM to guide dose adjustments in patients exhibiting pharmacokinetic variability.

Regulated Bioanalysis and Pharmacokinetic Studies

In regulated bioanalysis, LC-MS/MS methods employing 6β-naltrexol-d3 as internal standard meet FDA/EMA validation criteria for precision (CV ≤6.6%) and accuracy, as demonstrated in human plasma method validation studies [1]. The deuterated IS corrects for matrix effects inherent in biological fluids (serum, plasma, urine), enabling cross-study and cross-species pharmacokinetic comparisons. The method is suitable for both human clinical trials and preclinical animal models (rat, rabbit) investigating naltrexone depot formulations [2].

Forensic Toxicology and Urine Compliance Monitoring

6β-Naltrexol is the primary urinary metabolite of naltrexone, making its accurate quantification essential for compliance monitoring in forensic and clinical toxicology settings. 6-Naltrexol-d3 is certified as a reference material suitable for isotope dilution GC-MS or LC-MS methods in urine drug testing [1]. The CRM-grade material (100 μg/mL in methanol) ensures traceability and defensibility of analytical results in medico-legal contexts, where chain-of-custody documentation and method validation are paramount [1].

Method Development and Cross-Validation for High-Sensitivity Assays

For laboratories developing or transferring LC-MS/MS methods for naltrexone metabolite quantification, 6-Naltrexol-d3 provides a validated internal standard that enables LLOQs as low as 0.5 ng/mL (when using 6β-naltrexol-d4 as proxy comparator) [1]. The deuterated IS supports method robustness assessments across multiple platforms and laboratories, as evidenced by the good correlation (r² > 0.967) between LC-MS/MS and HPLC/UV methods when isotope dilution is employed [1]. Procurement of the same CRM-grade lot across method development, validation, and sample analysis phases ensures continuity in quantification.

Application
Selection Property
Validation Focus
Human plasma research PK studies
Isotope dilution MS correction
Accuracy and precision across calibration range
Bioanalytical method validation
Deuterated IS matrix effect correction
Method precision and recovery endpoint review
Forensic urine drug testing research
Certified reference material traceability
Chain-of-custody and method defensibility review
Cross-platform method transfer
Lot-consistent deuterated IS
LLOQ and linearity robustness review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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